molecular formula C11H6FN B3188767 2-Cyano-1-fluoronaphthalene CAS No. 23683-29-6

2-Cyano-1-fluoronaphthalene

Cat. No. B3188767
CAS RN: 23683-29-6
M. Wt: 171.17 g/mol
InChI Key: GAAFOMFKLPAVPB-UHFFFAOYSA-N
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Description

  • It is also known by other synonyms such as 4- (4-Cyano-2- (2- (4-fluoronaphthalen-1-yl)propanamido)phenyl)butanoic acid and AE3-208 .

Synthesis Analysis

2-Cyano-1-fluoronaphthalene is a key starting material for the synthesis of duloxetine hydrochloride , an active pharmaceutical ingredient (API). The determination of its impurity profile is crucial for safety assessment during API manufacturing. Notably, duloxetine hydrochloride contains only 1-fluoronaphthalene as an impurity, without related impurities like 1-aminonaphthalene, 1-nitronaphthalene, naphthalene, or 2-fluoronaphthalene .


Physical And Chemical Properties Analysis

  • Chromatographic Analysis : A validated RP-HPLC method is used for its determination .

Scientific Research Applications

Synthesis and Chemical Reactions

  • Synthesis and Cross-Coupling : 2-Cyano-1-fluoronaphthalene has been utilized in the synthesis of benzophenanthridine derivatives through lithiation and borylation, followed by cross-coupling with aryl halides (Lysén et al., 2006).
  • Fungal Metabolism Studies : Its metabolism by Cunninghamella elegans has been studied, revealing insights into the oxidative pathways and stereochemical aspects of its metabolites (Cerniglia et al., 1984).
  • Metalation Research : 2-Cyano-1-fluoronaphthalene undergoes metalation, which has been studied to understand the regiochemical outcomes of such reactions, highlighting the impact of substituents on reaction pathways (Ruzziconi et al., 2010).

Fluorophore Development

  • Fluorophore Synthesis : It has been used in the synthesis of environment-sensitive fluorophores, such as Anthradan, which are useful in biological imaging and studies due to their sensitivity to polarity changes and high quantum yields (Lu et al., 2006).

Molecular Interactions and Spectroscopy

  • Hydrogen-Bonding Studies : Research has explored the regioselective photocycloaddition reactions of cyanonaphthalenes, including 2-cyano-1-fluoronaphthalene, with furanmethanols, revealing insights into hydrogen bonding in excited states (Maeda et al., 2011).
  • Microwave Spectra Analysis : The microwave spectra of 1- and 2-fluoronaphthalene have been measured, providing insights into molecular structure and dynamics (Carey et al., 2014).

properties

IUPAC Name

1-fluoronaphthalene-2-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H6FN/c12-11-9(7-13)6-5-8-3-1-2-4-10(8)11/h1-6H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAAFOMFKLPAVPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=C2F)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H6FN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60704734
Record name 1-Fluoronaphthalene-2-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60704734
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Fluoro-2-naphthonitrile

CAS RN

23683-29-6
Record name 1-Fluoronaphthalene-2-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60704734
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
W Adcock, DG Matthews… - Australian Journal of …, 1971 - CSIRO Publishing
… A solution of 2-cyano-1-fluoronaphthalene (4 g) in dry xylene was treated with trimethylaluminium (2 g) according to the procedure described by Adcock, Bettess, and Rizvis for I-(p-…
Number of citations: 16 www.publish.csiro.au
W Adcock, SQA Rizvi - Australian Journal of Chemistry, 1973 - CSIRO Publishing
… All the acetyl-substituted fluoronaphthalenes as well as 1-cyano-2-fluoronaphthalene and 2-cyano-1-fluoronaphthalene were available from a previous in~estigation.~ o-…
Number of citations: 25 www.publish.csiro.au

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